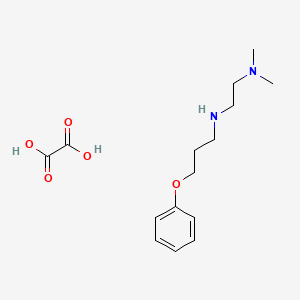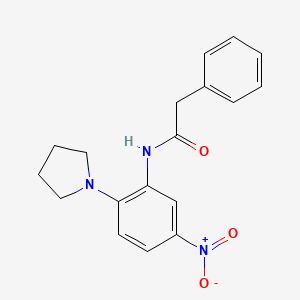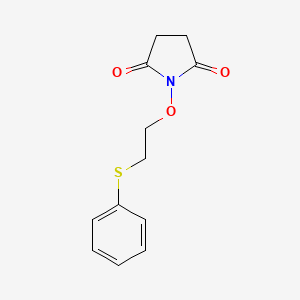
N',N'-dimethyl-N-(3-phenoxypropyl)ethane-1,2-diamine;oxalic acid
Overview
Description
N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate typically involves the reaction of N,N-dimethyl-1,2-ethanediamine with 3-phenoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is often obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenoxypropyl group allows for hydrophobic interactions, while the diamine moiety can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenoxypropyl)cyclopropanamine hydrochloride
- N-(3-phenoxypropyl)-1-phenylcyclohexanamine hydrochloride
- 1-(3-phenoxypropyl)-3-phenylpiperidine hydrochloride
Uniqueness
N,N-dimethyl-N’-(3-phenoxypropyl)-1,2-ethanediamine oxalate is unique due to its combination of a phenoxypropyl group with a diamine structure. This combination allows for versatile chemical reactivity and a broad range of applications. Compared to similar compounds, it offers distinct advantages in terms of its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N',N'-dimethyl-N-(3-phenoxypropyl)ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.C2H2O4/c1-15(2)11-10-14-9-6-12-16-13-7-4-3-5-8-13;3-1(4)2(5)6/h3-5,7-8,14H,6,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRNLJJNZPTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCOC1=CC=CC=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4164500.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide](/img/structure/B4164506.png)
![3-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4164512.png)

![1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid](/img/structure/B4164528.png)
![N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide](/img/structure/B4164536.png)
![N'-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164541.png)
![6-Ethyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4164552.png)
![1-[3-(4-Iodophenoxy)propyl]benzimidazole](/img/structure/B4164558.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole](/img/structure/B4164563.png)
![N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4164568.png)

![N'-[2-(2-benzyl-4-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164574.png)
![Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzimidazole](/img/structure/B4164585.png)
